DL-Glutamine
Overview
Description
DL-Glutamine, also known as 2-amino-4-carbamoylbutanoic acid, is a non-essential amino acid that exists abundantly throughout the body and participates in many metabolic processes . It is synthesized from glutamic acid and ammonia, and is the main carrier of nitrogen in the body and an important energy source for many cells .
Synthesis Analysis
A novel strategy for efficient chemoenzymatic synthesis of D-glutamine has been developed . Initially, DL-glutamine was chemically prepared with cheap and accessible DL-glutamic acid as raw material. Subsequently, the L-glutamine among the racemic mixture was selectively hydrolyzed to L-glutamic acid by Escherichia coli whole-cell system which expressed L-aminopeptidase D-Ala-esterase/amidase (DmpA) from Ochrobactrum anthropi .Chemical Reactions Analysis
Glutamine deamidation, which involves the conversion of glutamine to glutamic acid, is one of the key chemical reactions involving glutamine . This process plays a crucial role in various metabolic pathways, especially in cancer cell survival .Physical And Chemical Properties Analysis
DL-Glutamine has a molecular weight of 146.14 g/mol . More detailed physical and chemical properties such as density, boiling point, and others are not directly available from the search results .Scientific Research Applications
Cancer Research : DL-Glutamine is critical in cancer research, especially for gliomas and medulloblastomas. It serves as a substrate for cell growth, and its metabolism can be a target for chemotherapy (Dranoff et al., 1985).
Gastrointestinal Health : Studies indicate glutamine's trophic and cytoprotective effects on small bowel and colonic mucosal cells, highlighting its potential for treating gastrointestinal disorders (Ziegler et al., 2000).
Nutritional Support : Glutamine may become essential in critically ill patients, aiding in lymphocyte proliferation, acid-base balance regulation, and acting as a precursor for various cellular components (Lacey & Wilmore, 2009).
Chemical Synthesis : It's used in the chemoenzymatic synthesis of D-glutamine, offering potential for industrial-scale production (Du et al., 2020).
Neuroprotection : Glutamine shows protective effects against neurotoxicity, such as in cases of deltamethrin-induced toxicity in rats (Varol et al., 2016).
Immune Function : It plays a significant role in immune cell function, particularly in conditions of stress or illness, and is part of clinical nutrition supplementation protocols (Cruzat et al., 2018).
Clinical Nutrition : Its use in medical nutritional care spans across various fields like oncology, burn-trauma, and chronic wound management, highlighting its wide-ranging therapeutic applications (Savy, 2002).
Critical Care : Glutamine supplementation in parenteral nutrition can improve clinical outcomes in ICU patients, such as 6-month survival rates (Goeters et al., 2002).
Hepatoprotection : Glutamine can protect against liver injury caused by toxins like deltamethrin, suggesting its therapeutic potential in acute hepatotoxicity cases (Gündüz et al., 2015).
Diabetes Management : Dietary glutamine influences inflammatory mediator gene expressions in diabetic rats, suggesting potential benefits in managing diabetes-related inflammation (Tsai et al., 2012).
Nonnutritive Effects : Glutamine's regulatory capacity in immune modulation and cellular processes makes it a crucial supplement under clinical conditions, influencing processes like lymphocyte proliferation and apoptosis (Roth, 2008).
Cancer Metabolism : It plays a key role in glutamine addiction in cancer cells, offering potential avenues for therapeutic intervention in oncology (Altman et al., 2016).
Placental Function : Glutamine synthesized by the placenta may be important for fetal growth and development, suggesting its role in pregnancy and fetal nutrition (Day et al., 2013).
Albumin Levels : Glutamine supplementation in parenteral nutrition can lead to significant increases in blood albumin levels in surgical patients, underscoring its importance in postoperative care (Gómez et al., 2012).
Embryonic Development : It enhances the development of preimplantation mouse embryos, suggesting potential applications in reproductive biology and embryology (Rezk et al., 2004).
Immunity : Glutamine metabolism plays a crucial role in boosting immunity under disease conditions, making it important in the nutritional management of immune-suppressed individuals (Shah et al., 2020).
Cancer Cell Biology : Its role in cancer cell metabolism and signaling offers opportunities for clinical interventions in cancer treatment (Hensley et al., 2013).
Nutritional Appraisal : Critical evaluation of human data on glutamine's role in nutrition and therapy, addressing its safety and efficacy (Buchman, 2001).
Glucose Metabolism : Parenteral glutamine infusion affects insulin-mediated glucose metabolism, indicating its potential role in metabolic therapies (Borel et al., 1998).
Safety And Hazards
Future Directions
Targeting glutamine metabolism has been considered a promising therapeutic strategy for cancer treatment . Future research may focus on understanding the mechanisms underlying cancer cell resistance to agents that target glutamine metabolism, as well as strategies for overcoming these mechanisms . Additionally, the effects of glutamine blockade on the tumor microenvironment and strategies to maximize the utility of glutamine blockers as a cancer treatment are areas of interest .
properties
IUPAC Name |
2,5-diamino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044304 | |
Record name | DL-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Glutamine | |
CAS RN |
6899-04-3, 585-21-7, 56-85-9 | |
Record name | Glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Glutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Glutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | glutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUTAMINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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